PD-1/PD-L1-IN-12

Description

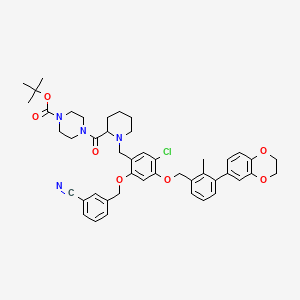

PD-1/PD-L1-IN-12 is a small-molecule inhibitor targeting the PD-1/PD-L1 immune checkpoint pathway, which plays a critical role in cancer immune evasion. The compound, identified by CAS number 1675203-84-5, has a molecular formula of C₂₅H₂₉N₃O₃ and a molecular weight of 419.52 g/mol. It exhibits high solubility in DMSO (≥100 mg/mL), facilitating its use in preclinical studies .

Properties

Molecular Formula |

C46H51ClN4O7 |

|---|---|

Molecular Weight |

807.4 g/mol |

IUPAC Name |

tert-butyl 4-[1-[[5-chloro-2-[(3-cyanophenyl)methoxy]-4-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methoxy]phenyl]methyl]piperidine-2-carbonyl]piperazine-1-carboxylate |

InChI |

InChI=1S/C46H51ClN4O7/c1-31-35(11-8-12-37(31)34-14-15-40-43(25-34)55-22-21-54-40)30-57-42-26-41(56-29-33-10-7-9-32(23-33)27-48)36(24-38(42)47)28-51-16-6-5-13-39(51)44(52)49-17-19-50(20-18-49)45(53)58-46(2,3)4/h7-12,14-15,23-26,39H,5-6,13,16-22,28-30H2,1-4H3 |

InChI Key |

WDPVHZMWFPMLEG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC=C1C2=CC3=C(C=C2)OCCO3)COC4=C(C=C(C(=C4)OCC5=CC(=CC=C5)C#N)CN6CCCCC6C(=O)N7CCN(CC7)C(=O)OC(C)(C)C)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(1-(5-chloro-2-((3-cyanobenzyl)oxy)-4-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-methylbenzyl)oxy)benzyl)piperidine-2-carbonyl)piperazine-1-carboxylate typically involves multi-step organic synthesis. Key steps may include:

Formation of the piperidine and piperazine cores: These can be synthesized through cyclization reactions.

Introduction of aromatic rings: This can be achieved through Friedel-Crafts alkylation or acylation.

Functional group modifications: Introduction of chloro, cyano, and other substituents through nucleophilic substitution or electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

Use of catalysts: To enhance reaction rates and selectivity.

Purification techniques: Such as recrystallization, chromatography, and distillation.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(1-(5-chloro-2-((3-cyanobenzyl)oxy)-4-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-methylbenzyl)oxy)benzyl)piperidine-2-carbonyl)piperazine-1-carboxylate: can undergo various chemical reactions, including:

Oxidation: Conversion of functional groups to higher oxidation states.

Reduction: Reduction of nitro groups to amines.

Substitution: Nucleophilic or electrophilic substitution reactions on aromatic rings.

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate or chromium trioxide.

Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation of a primary alcohol group may yield an aldehyde or carboxylic acid.

Scientific Research Applications

tert-Butyl 4-(1-(5-chloro-2-((3-cyanobenzyl)oxy)-4-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-methylbenzyl)oxy)benzyl)piperidine-2-carbonyl)piperazine-1-carboxylate:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a potential ligand for studying receptor-ligand interactions.

Medicine: As a candidate for drug development, particularly in targeting specific receptors or enzymes.

Industry: In the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(1-(5-chloro-2-((3-cyanobenzyl)oxy)-4-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-methylbenzyl)oxy)benzyl)piperidine-2-carbonyl)piperazine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the functional groups and overall structure of the compound.

Comparison with Similar Compounds

Structural and Mechanistic Differences

PD-1/PD-L1-IN-12 belongs to a class of synthetic small-molecule inhibitors, distinct from monoclonal antibodies (mAbs) like nivolumab (anti-PD-1) and atezolizumab (anti-PD-L1). Computational studies suggest that small-molecule inhibitors like this compound may penetrate solid tumors more effectively due to their lower molecular weight compared to mAbs (~150 kDa) .

Table 1: Structural and Functional Comparison

| Parameter | This compound | Nivolumab (Anti-PD-1) | Atezolizumab (Anti-PD-L1) |

|---|---|---|---|

| Molecular Type | Small molecule | Monoclonal antibody | Monoclonal antibody |

| Molecular Weight (Da) | 419.52 | ~150,000 | ~150,000 |

| Target | PD-L1 | PD-1 | PD-L1 |

| Solubility | ≥100 mg/mL in DMSO | Aqueous solution | Aqueous solution |

| Binding Affinity (KD) | Not reported | 3–6 nM (PD-1) | 0.4–1.1 nM (PD-L1) |

| Species Specificity | Likely human-specific | Human PD-1 | Human PD-L1 |

Values for mAbs are derived from published studies .

Preclinical Efficacy and Binding Kinetics

While this compound lacks publicly available binding kinetics (e.g., association/dissociation rates), similar compounds like PGG and ellagic acid (EA) have shown PD-L1-binding affinities (KD) ranging from 1.56 to 25 μM, as measured by surface plasmon resonance (SPR) . In contrast, mAbs exhibit nanomolar-range affinity, suggesting that small molecules may require optimized dosing regimens to achieve comparable blockade . Preclinical models highlight that this compound’s small size could enhance tumor penetration, a limitation observed with mAbs in densely structured tumors .

Clinical Efficacy and Biomarker Correlation

Clinical data for this compound are absent in the provided evidence. However, comparative insights can be drawn from mAbs:

- Nivolumab: Objective response rates (ORRs) of 18–28% in NSCLC, melanoma, and renal-cell carcinoma (RCC), with responses lasting ≥1 year in 64% of patients .

- Atezolizumab : ORRs of 6–17% in advanced cancers, with durable disease stabilization in 12–41% of patients at 24 weeks .

PD-L1 expression on tumor cells is a predictive biomarker for mAbs, with response rates of 36% in PD-L1-positive tumors versus 0% in PD-L1-negative tumors for nivolumab . Whether this compound exhibits similar biomarker dependence remains unstudied but is critical for future trials .

Table 2: Toxicity Comparison in NSCLC

| Toxicity Type | PD-1 Inhibitors (e.g., Nivolumab) | PD-L1 Inhibitors (e.g., Atezolizumab) |

|---|---|---|

| Pneumonitis (All Grades) | 5% | 3% |

| Grade 3–4 Pneumonitis | 2% | 1% |

| Fatigue | 16–24% | 12–18% |

Data derived from systematic reviews .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.